molecular formula C4H12N+ B1230491 Tert-butylammonium

Tert-butylammonium

Cat. No.: B1230491
M. Wt: 74.14 g/mol
InChI Key: YBRBMKDOPFTVDT-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butylammonium is the cation resulting from the protonation of the nitrogen atom of tert-butylamine. It is a conjugate acid of a tert-butylamine.

Properties

Molecular Formula

C4H12N+

Molecular Weight

74.14 g/mol

IUPAC Name

tert-butylazanium

InChI

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/p+1

InChI Key

YBRBMKDOPFTVDT-UHFFFAOYSA-O

SMILES

CC(C)(C)[NH3+]

Canonical SMILES

CC(C)(C)[NH3+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In another embodiment of the present invention, there is provided a process for preparing the organic amine salt of formula III, comprising: (a) reacting D-isoglutamyl-D-tryptophan in water with an organic amine in water wherein the organic amine is tert-butylamine or N-methylglucamine or tromethamine; and (b) concentrating the solution by co-evaporating with isopropanol; adding of acetone to cause the precipitate of the salt; recovering the precipitate thereof; and vacuum drying the product to obtain the organic ammonium salt of formula III wherein A is tert-butylammonium or tris(hydroxymethyl)methylammonium or methyl-(2,3,4,5,6-pentahydroxy-hexyl)-ammonium.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butylammonium
Reactant of Route 2
Tert-butylammonium
Reactant of Route 3
Tert-butylammonium
Reactant of Route 4
Tert-butylammonium
Reactant of Route 5
Tert-butylammonium
Reactant of Route 6
Tert-butylammonium

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